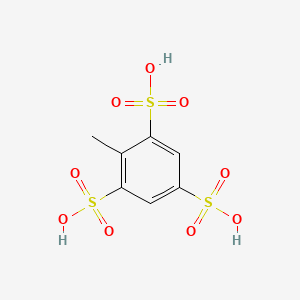
2-Methylbenzene-1,3,5-trisulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylbenzene-1,3,5-trisulfonic acid is an aromatic sulfonic acid derivative of toluene. It is characterized by the presence of three sulfonic acid groups (-SO₃H) attached to the benzene ring at the 1, 3, and 5 positions, with a methyl group (-CH₃) at the 2 position. This compound is known for its strong acidic properties and is used in various chemical processes and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Methylbenzene-1,3,5-trisulfonic acid can be synthesized through the sulfonation of 2-methylbenzene (toluene). The process involves the reaction of toluene with sulfuric acid (H₂SO₄) or oleum (fuming sulfuric acid) under controlled conditions. The reaction typically proceeds as follows:
Sulfonation Reaction: Toluene is treated with concentrated sulfuric acid or oleum at elevated temperatures.
Reaction Conditions: The reaction is carried out at temperatures ranging from 80°C to 150°C, depending on the desired degree of sulfonation.
Product Isolation: The resulting product is then purified through crystallization or other separation techniques to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation reactors where toluene is continuously fed into the reactor along with sulfuric acid. The reaction is carefully monitored to ensure optimal yield and purity of the product. The final product is then subjected to purification processes such as filtration, washing, and drying.
Análisis De Reacciones Químicas
Types of Reactions
2-Methylbenzene-1,3,5-trisulfonic acid undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The sulfonic acid groups can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the benzene ring.
Oxidation: The compound can be oxidized to form sulfonic acid derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate salts or other reduced forms.
Substitution: The sulfonic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) can be used for substitution reactions.
Major Products Formed
Electrophilic Aromatic Substitution: Products include halogenated or nitrated derivatives of this compound.
Oxidation: Products include sulfonic acid derivatives with higher oxidation states.
Reduction: Products include sulfonate salts or other reduced forms of the compound.
Substitution: Products include derivatives with substituted functional groups.
Aplicaciones Científicas De Investigación
2-Methylbenzene-1,3,5-trisulfonic acid has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonated aromatic compounds.
Biology: The compound is used in biochemical assays and as a standard in analytical chemistry.
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of dyes, pigments, and surfactants. It also serves as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Methylbenzene-1,3,5-trisulfonic acid involves its strong acidic properties, which allow it to act as a proton donor in various chemical reactions. The sulfonic acid groups (-SO₃H) can participate in acid-base reactions, forming sulfonate salts in the presence of bases. Additionally, the compound can undergo electrophilic aromatic substitution reactions, where the sulfonic acid groups influence the reactivity of the benzene ring by directing electrophiles to specific positions on the ring.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylbenzene-1,3,5-trinitrobenzene: This compound has three nitro groups (-NO₂) instead of sulfonic acid groups.
2-Methylbenzene-1,3,5-trihydroxybenzene: This compound has three hydroxyl groups (-OH) instead of sulfonic acid groups.
2-Methylbenzene-1,3,5-trichlorobenzene: This compound has three chlorine atoms (-Cl) instead of sulfonic acid groups.
Uniqueness
2-Methylbenzene-1,3,5-trisulfonic acid is unique due to its strong acidic properties and the presence of three sulfonic acid groups, which make it highly reactive in various chemical reactions. Its ability to participate in electrophilic aromatic substitution reactions and its use as a reagent in organic synthesis distinguish it from other similar compounds.
Propiedades
Número CAS |
81212-02-4 |
|---|---|
Fórmula molecular |
C7H8O9S3 |
Peso molecular |
332.3 g/mol |
Nombre IUPAC |
2-methylbenzene-1,3,5-trisulfonic acid |
InChI |
InChI=1S/C7H8O9S3/c1-4-6(18(11,12)13)2-5(17(8,9)10)3-7(4)19(14,15)16/h2-3H,1H3,(H,8,9,10)(H,11,12,13)(H,14,15,16) |
Clave InChI |
ICXPAILIMRETGF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phosphine, [2-(chlorodimethylstannyl)ethyl]diphenyl-](/img/structure/B14417612.png)
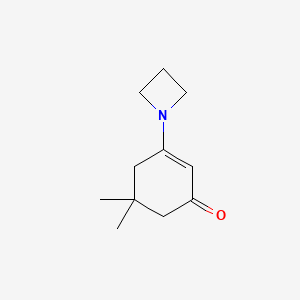
![1,7-Diazabicyclo[5.3.2]dodecane](/img/structure/B14417620.png)

![1,3-Dichloro-2-[(1-chloropropan-2-yl)oxy]propane](/img/structure/B14417639.png)

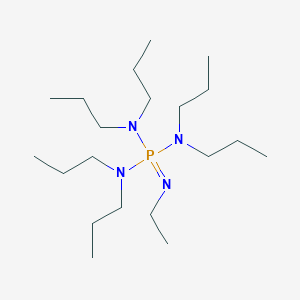

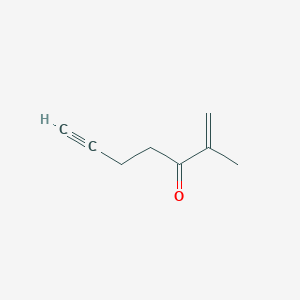
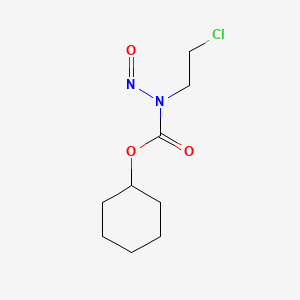
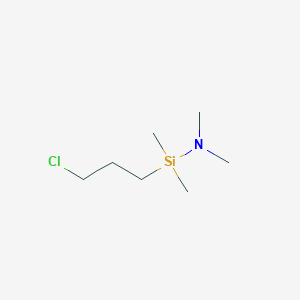
![3,7-Dichloro-5H-dibenz[b,f]azepine](/img/structure/B14417683.png)


